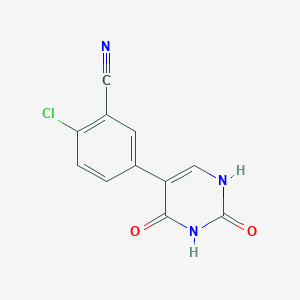
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% (2H5MCPP) is a synthetic organic compound belonging to the pyrimidine family. It is a colorless, odorless, crystalline solid that is soluble in water, methanol, and chloroform. 2H5MCPP has a variety of applications in the scientific research field, and is used in a variety of lab experiments.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is also used as a starting material for the preparation of other compounds, such as 5-methoxycarbonylphenyl-2-hydroxypyrimidine, which has been used in the synthesis of a variety of drugs.
Wirkmechanismus
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is believed to act as an enzyme inhibitor, blocking the activity of certain enzymes in the body. It has been shown to inhibit the activity of the enzyme glutathione reductase, which plays a role in the detoxification of certain drugs and toxins.
Biochemical and Physiological Effects
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to inhibit the activity of the enzyme glutathione reductase, which plays a role in the detoxification of certain drugs and toxins. It has also been shown to reduce the levels of certain hormones, such as cortisol and testosterone, and to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is a useful compound for laboratory experiments due to its high purity and solubility in water, methanol, and chloroform. However, it is important to note that 2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is a toxic compound, and should be handled with care.
Zukünftige Richtungen
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% has a variety of potential future applications. It could be used as a starting material for the synthesis of other compounds, such as drugs and pharmaceuticals. It could also be used in the development of new methods for the detection and quantification of certain compounds, such as hormones and toxins. Additionally, 2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% could be used in the development of new treatments for certain diseases, such as cancer. Finally, it could be used in the development of new methods for the delivery of drugs and other compounds, such as nanoparticles.
Synthesemethoden
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% can be synthesized using a two-step synthesis method. The first step involves the reaction of 3-methoxycarbonylphenylhydrazine with 2-hydroxy-5-chloropyrimidine in aqueous hydrochloric acid. The second step involves the hydrolysis of the intermediate product with aqueous sodium hydroxide. The reaction yields 2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% in a 95% purity.
Eigenschaften
IUPAC Name |
methyl 3-(2-oxo-1H-pyrimidin-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-11(15)9-4-2-3-8(5-9)10-6-13-12(16)14-7-10/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEVCDGLYRMDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686837 |
Source


|
| Record name | Methyl 3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111104-35-8 |
Source


|
| Record name | Methyl 3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385657.png)
![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385660.png)




